molecular formula C11H17N3O B2656940 2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine CAS No. 1248204-24-1

2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine

Cat. No.: B2656940
CAS No.: 1248204-24-1
M. Wt: 207.277
InChI Key: XXOJWHFBWUMHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two methyl groups at positions 2 and 4, and a pyrrolidin-2-ylmethoxy group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Substitution at Position 6: The introduction of the pyrrolidin-2-ylmethoxy group at position 6 can be achieved through nucleophilic substitution reactions. This involves the reaction of a suitable pyrimidine derivative with pyrrolidine and a methoxy group donor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-throughput reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Pyrrolidine, methoxy group donors, nucleophiles, electrophiles, controlled temperature and pH.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrimidine compounds with different functional groups.

Scientific Research Applications

2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the pyrimidine core play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyrimidine: Lacks the pyrrolidin-2-ylmethoxy group, making it less versatile in terms of biological activity.

    6-Methoxypyrimidine: Contains a methoxy group but lacks the pyrrolidine ring, affecting its binding properties and biological interactions.

    Pyrrolidinylpyrimidine: Contains the pyrrolidine ring but may have different substitution patterns, leading to variations in activity and applications.

Uniqueness

2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine is unique due to the combination of the pyrrolidine ring and the methoxy group on the pyrimidine core. This structural arrangement enhances its potential for diverse biological activities and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,4-dimethyl-6-(pyrrolidin-2-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-6-11(14-9(2)13-8)15-7-10-4-3-5-12-10/h6,10,12H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOJWHFBWUMHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OCC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.